molecular formula C22H25FN4O2 B10829966 Adb-fubinaata

Adb-fubinaata

Cat. No.: B10829966
M. Wt: 396.5 g/mol
InChI Key: MULIMWKIYDFHAW-HXUWFJFHSA-N
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Description

ADB-FUBINACA is a synthetic indazole-derived cannabinoid receptor agonist. It was initially synthesized in 2009 as a pharmaceutical drug candidate. its recreational use was first reported in Japan in 2013. ADB-FUBINACA is known for its high potency, being up to 140 times more potent than trans-Δ9-tetrahydrocannabinol, the main psychoactive compound of cannabis .

Preparation Methods

Synthetic Routes and Reaction Conditions

ADB-FUBINACA is synthesized through a multi-step process involving the formation of an indazole core, followed by the introduction of a fluorobenzyl group and a tert-butyl group. The synthesis typically involves the following steps:

    Formation of the Indazole Core: This is achieved through cyclization reactions involving hydrazine and various carbonyl compounds.

    Introduction of the Fluorobenzyl Group: This step involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the indazole core.

    Addition of the Tert-Butyl Group: This is typically done through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of ADB-FUBINACA follows similar synthetic routes but is scaled up using larger reactors and more efficient purification techniques. The process involves stringent quality control measures to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

ADB-FUBINACA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, dealkylated, and demethylated derivatives of ADB-FUBINACA .

Scientific Research Applications

ADB-FUBINACA has been extensively studied for its applications in various fields:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

    Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications.

    Medicine: Investigated for its potential use in pain management and as an anti-inflammatory agent.

    Industry: Used in the development of new synthetic cannabinoids and related compounds.

Mechanism of Action

ADB-FUBINACA exerts its effects by acting as a full agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). Upon binding to these receptors, it activates various intracellular signaling pathways, leading to its psychoactive and physiological effects. The compound’s high potency is attributed to its strong binding affinity and efficacy at these receptors .

Comparison with Similar Compounds

Similar Compounds

    AMB-FUBINACA: Another synthetic cannabinoid receptor agonist, slightly less potent than ADB-FUBINACA.

    AB-FUBINACA: Similar in structure but differs by the presence of an isopropyl group instead of a tert-butyl group.

    5F-ADB: A fluorinated analog with similar potency and effects.

Uniqueness

ADB-FUBINACA is unique due to its high potency and specific structural modifications, such as the presence of a tert-butyl group, which distinguishes it from other synthetic cannabinoids. Its strong binding affinity to CB1 and CB2 receptors makes it one of the most potent synthetic cannabinoids available .

Properties

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

IUPAC Name

(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide

InChI

InChI=1S/C22H25FN4O2/c1-22(2,3)20(21(24)29)25-19(28)12-17-16-6-4-5-7-18(16)27(26-17)13-14-8-10-15(23)11-9-14/h4-11,20H,12-13H2,1-3H3,(H2,24,29)(H,25,28)/t20-/m1/s1

InChI Key

MULIMWKIYDFHAW-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

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